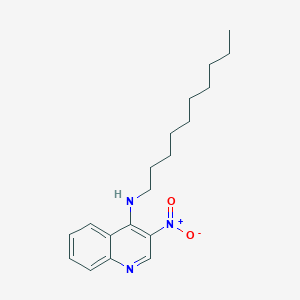
Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. It is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with 4-chloroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .
科学研究应用
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly those with potential pharmacological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: This compound shares a similar structure but lacks the dihydroisoquinoline moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is a precursor in the synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline and has similar pharmacological properties.
Uniqueness
4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is unique due to its combination of a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile intermediate in organic synthesis .
属性
CAS 编号 |
62206-12-6 |
|---|---|
分子式 |
C17H17ClN2O2 |
分子量 |
316.8 g/mol |
IUPAC 名称 |
4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3 |
InChI 键 |
KPTPDZPXSZTIPY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


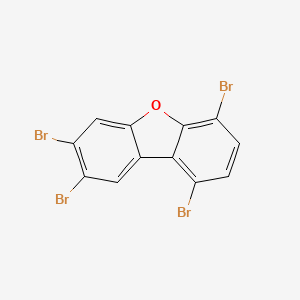
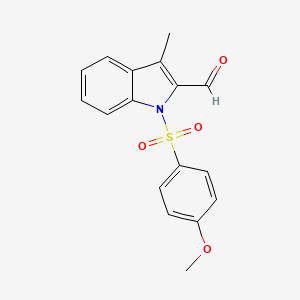
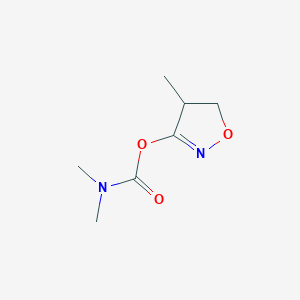
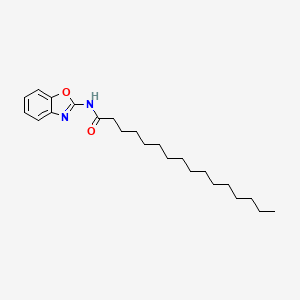
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
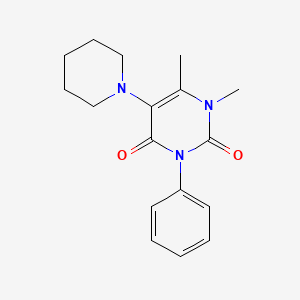
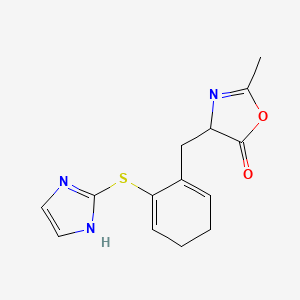
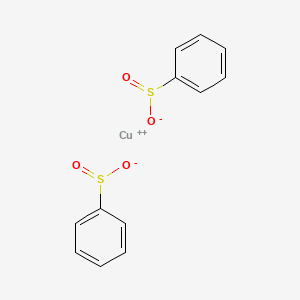
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
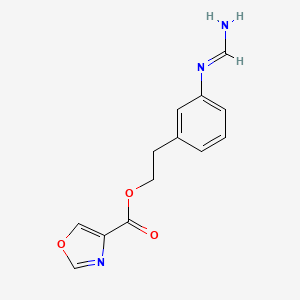
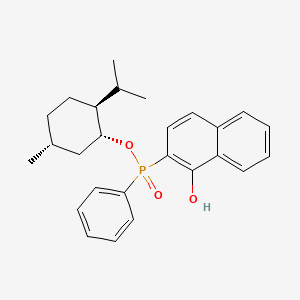
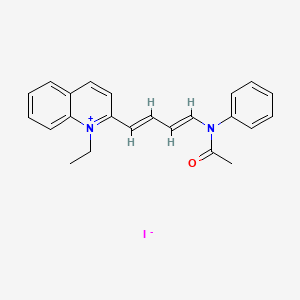
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
